Superior Substrate Activity in Enantioselective Bioreduction
In an assay comparing the relative activity of an alcohol dehydrogenase across a panel of ketone substrates, 2,2-dichloroacetophenone (the precursor to 2,2-dichloro-1-phenylethanol) exhibited a relative activity of 344% compared to acetophenone (100%) [1]. This value is markedly higher than that of other aryl ketones, including 4′-chloroacetophenone (123%), 4′-bromoacetophenone (130%), and 4′-nitroacetophenone (201%) [1]. The data indicate a strong preference of the enzyme for the α,α-dichloro-substituted substrate, which translates to higher catalytic efficiency for producing the corresponding chiral alcohol.
| Evidence Dimension | Relative enzymatic activity in ketoreduction (%) |
|---|---|
| Target Compound Data | 344% (product: 2,2-dichloro-1-phenylethanol) |
| Comparator Or Baseline | Acetophenone (100%); 4′-chloroacetophenone (123%); 4′-bromoacetophenone (130%); 4′-nitroacetophenone (201%) |
| Quantified Difference | 344% (vs. 100% for acetophenone); 2.8× higher than 4′-chloroacetophenone; 1.7× higher than 4′-nitroacetophenone |
| Conditions | 2 mM and 4 mM substrate, 100 mM MES/KOH pH 6.5, 30 °C, 10% isopropanol |
Why This Matters
For process chemists developing biocatalytic routes, this quantitative activity advantage directly translates to reduced enzyme loading, shorter reaction times, and lower production costs.
- [1] PMC11242144. Table 1: Substrate specificity and relative activity of an alcohol dehydrogenase. View Source
